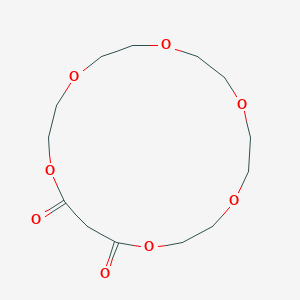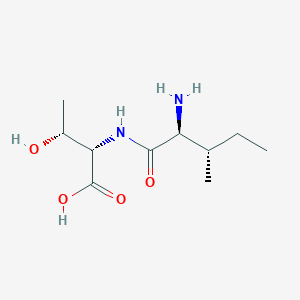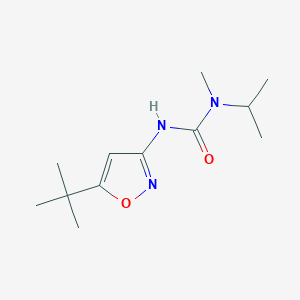
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with isocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Amine derivatives with reduced oxazole rings.
Substitution: Urea derivatives with different functional groups replacing the original moiety.
Aplicaciones Científicas De Investigación
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The oxazole ring and urea moiety play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)propanamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N-propan-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the oxazole ring and urea moiety contribute to its reactivity and potential therapeutic applications.
Propiedades
Número CAS |
55808-76-9 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)15(6)11(16)13-10-7-9(17-14-10)12(3,4)5/h7-8H,1-6H3,(H,13,14,16) |
Clave InChI |
HHEJMBIURUDJOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)


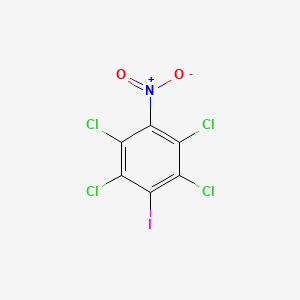

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
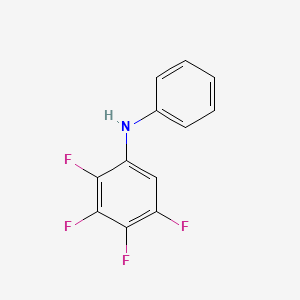

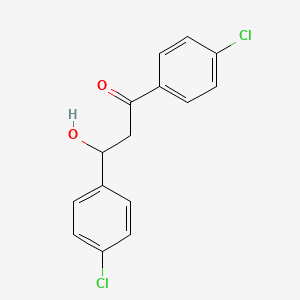


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
